N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the 2-position of the benzamide core and a 6-chloropyridin-3-yl methyl substituent. This structure combines electron-withdrawing groups (Cl, CF₃) with a pyridine moiety, which may enhance binding affinity to biological targets or improve metabolic stability.
Properties
Molecular Formula |
C14H10ClF3N2O |
|---|---|
Molecular Weight |
314.69 g/mol |
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H10ClF3N2O/c15-12-6-5-9(7-19-12)8-20-13(21)10-3-1-2-4-11(10)14(16,17)18/h1-7H,8H2,(H,20,21) |
InChI Key |
PRORSPULEPZYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Trifluoromethyl)benzoyl Chloride
The 2-(trifluoromethyl)benzoyl chloride intermediate is typically prepared by treating 2-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or toluene. For example:
Coupling with (6-Chloropyridin-3-yl)methanamine
The benzoyl chloride is reacted with (6-chloropyridin-3-yl)methanamine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl:
- Procedure :
- Dissolve 2-(trifluoromethyl)benzoyl chloride (1.2 eq) in DCM.
- Add (6-chloropyridin-3-yl)methanamine (1.0 eq) and Et₃N (2.5 eq) dropwise at 0°C.
- Stir at room temperature for 12–18 hours.
- Workup : Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate).
- Yield : 60–75%.
Direct Coupling Using Activating Agents
HATU/DCC-Mediated Coupling
Alternative methods employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide):
EDCl/HOBt System
EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) is another effective combination:
- Procedure :
- Mix 2-(trifluoromethyl)benzoic acid (1.0 eq), EDCl (1.2 eq), HOBt (1.1 eq), and amine (1.0 eq) in DCM.
- Stir at 25°C for 24 hours.
- Purification : Aqueous workup followed by recrystallization from ethanol/water.
- Yield : 65–80%.
Building the Pyridine Moiety via Cross-Coupling
Suzuki-Miyaura Coupling for Pyridine Functionalization
For cases where (6-chloropyridin-3-yl)methanamine is unavailable, the pyridine ring can be constructed via Suzuki-Miyaura coupling :
- Intermediate : 3-(Aminomethyl)-5-chloropyridine boronic ester.
- Reaction :
$$
3\text{-(Aminomethyl)-5-chloropyridine boronic ester} + 2\text{-(Trifluoromethyl)iodobenzene} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target compound}
$$ - Conditions : Reflux in dioxane/water (4:1) at 100°C for 12 hours.
- Yield : 40–55%.
Alternative Routes via Reductive Amination
Reductive Alkylation of 6-Chloronicotinaldehyde
A two-step process involving reductive amination followed by amide formation:
- Step 1 :
- Step 2 :
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Benzoyl Chloride Route | SOCl₂, Et₃N | 60–75 | >95 | Simple, scalable | HCl generation, moisture-sensitive |
| HATU-Mediated Coupling | HATU, DIPEA | 70–85 | >98 | High efficiency | Cost of HATU |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic ester | 40–55 | 90–95 | Modular pyridine synthesis | Low yield, requires specialized precursors |
| Reductive Amination | NaBH₃CN, RuO₄ | 50–60 | 85–90 | Avoids acyl chlorides | Multiple steps, oxidation challenges |
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state.
- Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C).
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.95–7.60 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂), 3.10 (br s, 1H, NH).
- HRMS : [M+H]⁺ calculated for C₁₄H₁₀ClF₃N₂O: 330.0421; found: 330.0418.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Histone Deacetylase Inhibition
N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide has been studied for its potential as an inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. HDAC inhibitors are of particular interest in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. A study demonstrated that derivatives of benzamide, including this compound, showed promising activity against various cancer cell lines . -
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The incorporation of a chloropyridine moiety enhances the compound's ability to interact with bacterial membranes, potentially leading to bacterial cell death. This application is particularly relevant in the development of new antibiotics to combat resistant strains .
Agricultural Applications
-
Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Its structure suggests potential activity against pests due to its ability to disrupt biological processes in insects. Studies have shown that similar compounds can act as effective insecticides by targeting specific enzymatic pathways crucial for pest survival . -
Herbicide Development
The trifluoromethyl group is known to enhance the herbicidal properties of organic compounds. Research into the herbicidal activity of related compounds has indicated that they can inhibit plant growth by interfering with photosynthesis or other metabolic pathways, making them candidates for further development as herbicides .
Material Science Applications
-
Fluorinated Polymers
The trifluoromethyl group in this compound contributes to the development of fluorinated polymers, which are valued for their chemical resistance and thermal stability. These materials find applications in coatings, sealants, and other industrial products where durability is essential . -
Nanocomposites
Incorporating this compound into nanocomposite materials can improve their mechanical properties and thermal stability. Research has shown that adding benzamide derivatives to polymer matrices enhances their performance characteristics, making them suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- Target Compound: The 6-chloro substitution on the pyridine ring (3-position linkage) distinguishes it from analogs like 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) (), which features a 6-methyl group on pyridin-2-yl.
- Fluopyram (): This compound, N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide , substitutes the pyridine ring with 3-chloro-5-trifluoromethyl groups and uses an ethyl linker. The ethyl chain may enhance hydrophobicity and bioavailability compared to the target’s methyl linker, while the pyridin-2-yl substitution alters binding geometry .
Functional Group Modifications
- Thiazole-Containing Analogs (): Compound 6c (N-(6-chloropyridin-3-yl)methyl)-N-(4-(3-trifluoromethylphenyl)thiazol-2-yl)cyclopropanecarboxamide) incorporates a thiazole ring and cyclopropane carboxamide. The thiazole moiety introduces additional hydrogen-bonding capacity, which may enhance target engagement in pesticidal or pharmaceutical contexts. However, the target compound’s simpler benzamide structure may offer synthetic advantages (68% yield for 6c vs. 66–77% for related derivatives) .
- Benzimidazole Derivatives (): Compounds like 3a (N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide) replace the pyridine group with benzimidazole, shifting applications toward anti-inflammatory and analgesic uses. The trifluoromethyl group in the target compound likely improves metabolic stability compared to halogenated benzimidazoles .
Biological Activity
N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a chloropyridine moiety and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Recent studies have indicated that compounds containing the chloropyridine motif exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against several bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for these compounds has been reported to range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) have shown that it can induce apoptosis and inhibit cell proliferation. The effective concentration (EC50) values for related compounds often fall within the low micromolar range, indicating potent anticancer activity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.225 | Induces apoptosis |
| Related Compound A | MCF-7 | 0.115 | Cell cycle arrest |
| Related Compound B | HeLa | 0.064 | Apoptosis induction |
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The study reported an inhibition zone diameter of 29 mm at a concentration of 100 µg/mL, comparable to conventional treatments.
- Case Study on Anticancer Properties : Another research group explored the effects of this compound on MCF-7 cells. They found that treatment led to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction at concentrations as low as 100 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
